molecular formula C17H12Cl2N4O2 B12328393 2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile

2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile

Cat. No.: B12328393
M. Wt: 375.2 g/mol
InChI Key: AKOAUGIXIUTVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazinan-2-yl group and two chlorophenyl groups. Its chemical properties make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazinan-2-yl group: This step involves the reaction of appropriate amines with cyanuric chloride under controlled conditions.

    Introduction of chlorophenyl groups: This is achieved through electrophilic aromatic substitution reactions, where chlorobenzene derivatives are used.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile apart is its specific structural configuration, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H12Cl2N4O2

Molecular Weight

375.2 g/mol

IUPAC Name

2-[2-chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile

InChI

InChI=1S/C17H12Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,14,21H,9H2,(H,22,24,25)

InChI Key

AKOAUGIXIUTVGY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N(N1)C2=CC(=C(C=C2)C(C#N)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.